
benzyl N-(3-hydroxy-3-methylcyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a hydroxy and methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzyl N-[(1r,3s)-3-oxo-3-methylcyclobutyl]carbamate.
Reduction: Reformation of benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate.
Substitution: Formation of substituted benzyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carbamate group can also interact with nucleophilic sites in biological molecules, leading to covalent modifications.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclopentyl]carbamate
- Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclohexyl]carbamate
Uniqueness
Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
benzyl N-(3-hydroxy-3-methylcyclobutyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-13(16)7-11(8-13)14-12(15)17-9-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3,(H,14,15) |
Clave InChI |
OZCGVWTVAJXOFC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)NC(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13506327.png)
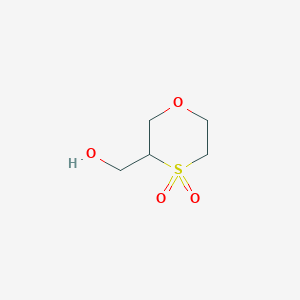



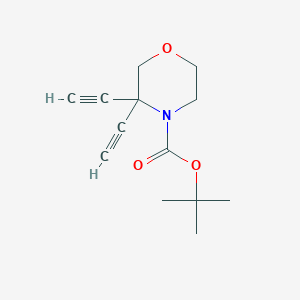
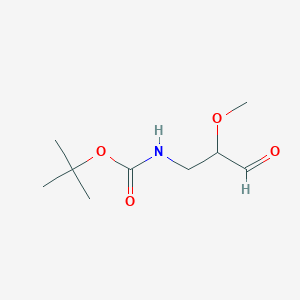
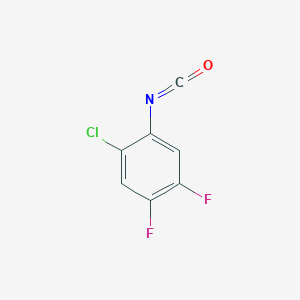
![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13506370.png)
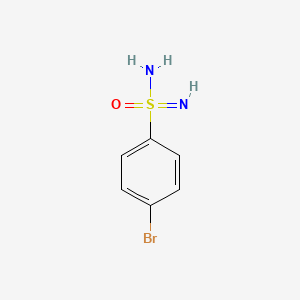
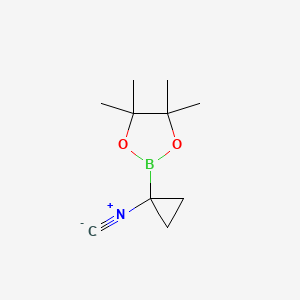
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13506398.png)
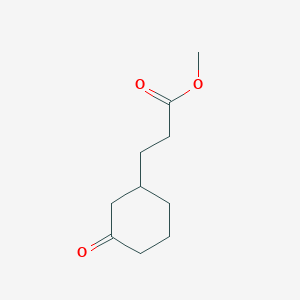
![Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride](/img/structure/B13506420.png)
